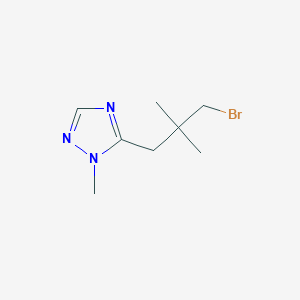
5-(3-bromo-2,2-dimethylpropyl)-1-methyl-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Bromo-2,2-dimethylpropyl)-1-methyl-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromo-substituted dimethylpropyl group attached to the triazole ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-bromo-2,2-dimethylpropyl)-1-methyl-1H-1,2,4-triazole typically involves the following steps:
Preparation of 3-bromo-2,2-dimethyl-1-propanol: This intermediate can be synthesized by reacting sodium bromide with 2,2-dimethyl-1-propanol under light conditions at a controlled temperature of 30°C for 6 hours.
Formation of the Triazole Ring: The next step involves the cyclization of the intermediate with appropriate reagents to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Bromo-2,2-dimethylpropyl)-1-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution Reactions: The major products include azides, thiols, and ethers.
Oxidation Reactions: The major products are oxides and hydroxylated derivatives.
Reduction Reactions: The major products are dehalogenated compounds and alcohols.
Applications De Recherche Scientifique
5-(3-Bromo-2,2-dimethylpropyl)-1-methyl-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mécanisme D'action
The mechanism of action of 5-(3-bromo-2,2-dimethylpropyl)-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2,2-dimethylpropane: This compound has a similar bromo-substituted dimethylpropyl group but lacks the triazole ring.
3-(3-Bromo-2,2-dimethylpropyl)-1-methyl-1H-indazole: This compound has a similar bromo-substituted dimethylpropyl group but contains an indazole ring instead of a triazole ring.
Uniqueness
5-(3-Bromo-2,2-dimethylpropyl)-1-methyl-1H-1,2,4-triazole is unique due to the presence of the triazole ring, which imparts distinct chemical properties and reactivity. The triazole ring is known for its stability and ability to participate in various chemical reactions, making this compound versatile for different applications.
Propriétés
Formule moléculaire |
C8H14BrN3 |
|---|---|
Poids moléculaire |
232.12 g/mol |
Nom IUPAC |
5-(3-bromo-2,2-dimethylpropyl)-1-methyl-1,2,4-triazole |
InChI |
InChI=1S/C8H14BrN3/c1-8(2,5-9)4-7-10-6-11-12(7)3/h6H,4-5H2,1-3H3 |
Clé InChI |
WIHXDVDQJKDPDB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=NC=NN1C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


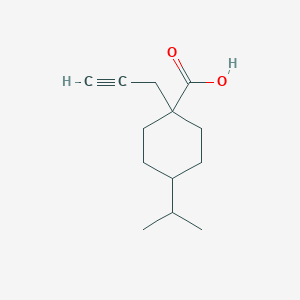
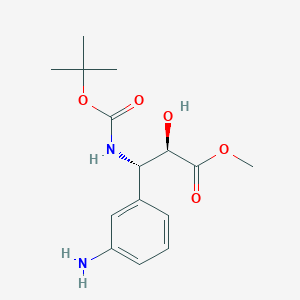
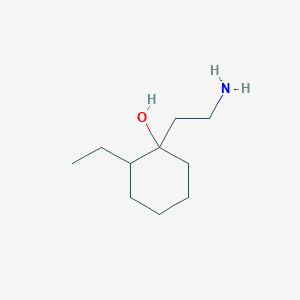

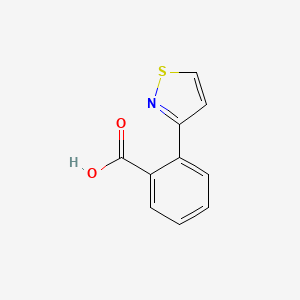
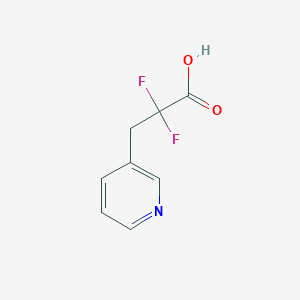
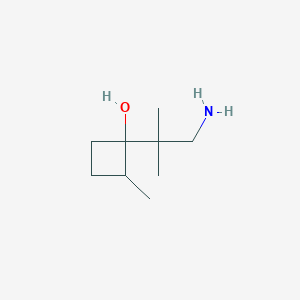
![6-[(2-Hydroxypropyl)(methyl)amino]-3,4-dihydropyrimidin-4-one](/img/structure/B13178560.png)
![2,2,2-trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B13178564.png)
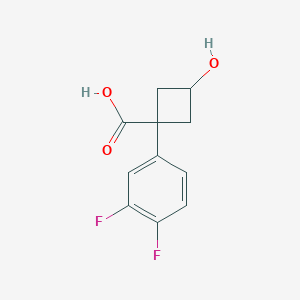

![(2E)-3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13178592.png)
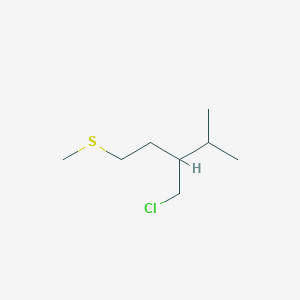
![1-[(Azetidin-2-yl)methyl]-2,3-dimethylpiperidine](/img/structure/B13178599.png)
